molecular formula C7H5Br2NO3 B1592547 Methyl 4,6-dibromo-3-hydroxypicolinate CAS No. 321596-55-8

Methyl 4,6-dibromo-3-hydroxypicolinate

Cat. No. B1592547
Key on ui cas rn: 321596-55-8
M. Wt: 310.93 g/mol
InChI Key: WNFLHCVLPYFOGW-UHFFFAOYSA-N
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Patent
US09353060B2

Procedure details

To a magnetically stirred solution of methyl 2-amino-2-(furan-2-yl)acetate hydrobromide (0.84 g, 3.56 mmol) and sodium acetate (1.255 g, 15.30 mmol) in 40 mL of water at 0° C. was added dropwise a solution of bromine (0.788 ml, 15.30 mmol) in 10 mL of MeOH over 30 min. After warming to room temperature for 24 hr, the reaction mixture was filtered through a fritted glass funnel and the white solid was washed with water. Solvent removal gave methyl 4,6-dibromo-3-hydroxypicolinate (577 mg, 1.837 mmol, 51.6% yield) as a white solid; Mp 180-181° C. (recrystallized from heptane). 1H NMR (600 MHz, Chloroform-d) δ 11.35 (s, 1H), 7.86 (s, 1H), 4.07 (s, 3H); 13C NMR (151 MHz, Chloroform-d) δ 168.74, 156.02, 136.85, 130.14, 129.92, 124.67, 53.84. HRMS-ESI (m/z) calc'd for [C7H5Br2NO3]+, 308.8636. found, 308.8638.
Name
methyl 2-amino-2-(furan-2-yl)acetate hydrobromide
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
1.255 g
Type
reactant
Reaction Step One
Quantity
0.788 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BrH:1].[NH2:2][CH:3]([C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)[C:4]([O:6][CH3:7])=[O:5].C([O-])(=O)C.[Na+].[Br:18]Br>O.CO>[Br:1][C:12]1[CH:11]=[C:10]([Br:18])[N:2]=[C:3]([C:4]([O:6][CH3:7])=[O:5])[C:8]=1[OH:9] |f:0.1,2.3|

Inputs

Step One
Name
methyl 2-amino-2-(furan-2-yl)acetate hydrobromide
Quantity
0.84 g
Type
reactant
Smiles
Br.NC(C(=O)OC)C=1OC=CC1
Name
Quantity
1.255 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.788 mL
Type
reactant
Smiles
BrBr
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a fritted glass funnel
WASH
Type
WASH
Details
the white solid was washed with water
CUSTOM
Type
CUSTOM
Details
Solvent removal

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=NC(=C1)Br)C(=O)OC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.837 mmol
AMOUNT: MASS 577 mg
YIELD: PERCENTYIELD 51.6%
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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